3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide
Overview
Description
AZD-1656 is a potent, selective activator of human and rat glucokinase in vitro. It has shown significant potential in reducing plasma glucose levels in a dose-dependent fashion, with a rapid onset of action. This compound has been primarily investigated for its applications in managing diabetes and other metabolic disorders .
Scientific Research Applications
AZD-1656 has a wide range of scientific research applications, including:
Chemistry: Used as a glucokinase activator in various chemical studies.
Biology: Investigated for its role in modulating glucose metabolism and insulin secretion.
Medicine: Explored for its potential in managing diabetes, particularly type 2 diabetes, and other metabolic disorders.
Industry: Utilized in the development of new therapeutic agents targeting metabolic pathways.
Mechanism of Action
Target of Action
AZD-1656 is a potent, selective activator of glucokinase (GK) . Glucokinase, also known as hexokinase 4, plays a crucial role in the regulation of carbohydrate metabolism . It acts as a glucose sensor, triggering counter regulatory responses following a change in glucose levels to aid restoration of normoglycemia .
Mode of Action
AZD-1656 interacts with its target, glucokinase, by activating it . This activation induces glucose metabolism and reduces glucose levels, which is beneficial for the treatment of type 2 diabetes . AZD-1656 has shown to reduce plasma glucose levels in a dose-dependent fashion, with a rapid onset of action, in normo-glycaemic insulin resistant rats and diabetic mice .
Biochemical Pathways
The activation of glucokinase by AZD-1656 affects the glucose metabolism pathway . Specifically, it promotes hepatic glucose uptake and glycogen synthesis . This results in a reduction of hepatic glucose output, which is a primary liver dysregulation associated with Type 2 diabetes mellitus .
Result of Action
The activation of glucokinase by AZD-1656 leads to a potent glucose lowering effect . In a Phase 2 study in Japanese type 2 diabetic subjects, AZD-1656, given BID at high (40-200mg/day), medium (20-140mg/day) and low (10-80mg/day) doses over a 4-month period, lowered HbA1c and fasting plasma blood (FPG) glucose levels .
Action Environment
The action of AZD-1656 can be influenced by various factors. For instance, the drug has been tested in different populations, such as Japanese type 2 diabetic subjects . Furthermore, the drug’s efficacy can be influenced by the presence of other blood glucose control agents . .
Biochemical Analysis
Biochemical Properties
AZD-1656 interacts with glucokinase, an enzyme that acts as a glucose sensor, triggering counter regulatory responses following a change in glucose levels to aid restoration of normoglycemia . It has shown a potent glucose lowering effect in healthy animals .
Cellular Effects
In cellular processes, AZD-1656 has been observed to reduce plasma glucose levels in a dose-dependent fashion, with a rapid onset of action, in normo-glycaemic insulin resistant rats and diabetic mice .
Molecular Mechanism
The molecular mechanism of action of AZD-1656 involves the activation of glucokinase . This activation induces glucose metabolism and reduces glucose levels, which is beneficial for the treatment of type 2 diabetes .
Temporal Effects in Laboratory Settings
In laboratory settings, AZD-1656 has shown a rapid onset of action and has been effective when dosed either acutely or once daily for up to 28-days . Long-term preclinical studies of up to 12-month duration have been performed .
Dosage Effects in Animal Models
In animal models, AZD-1656 reduced plasma glucose levels in a dose-dependent fashion . Severe hypoglycemia was observed at higher doses .
Metabolic Pathways
AZD-1656 is involved in the glucose metabolism pathway, interacting with the enzyme glucokinase . Activation of glucokinase by AZD-1656 induces glucose metabolism and reduces glucose levels .
Preparation Methods
The synthetic routes and reaction conditions for AZD-1656 involve several steps. The mother liquor preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Chemical Reactions Analysis
AZD-1656 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents under controlled conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
AZD-1656 is unique in its selective activation of glucokinase. Similar compounds include:
Dorzagliatin: A dual-acting full glucokinase activator.
TTP399: A hepatoselective glucokinase activator.
These compounds share the common goal of enhancing glucose metabolism but differ in their specific mechanisms and selectivity. AZD-1656 stands out due to its potent and selective activation of glucokinase in both human and rat models .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJHJINOKKDCW-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919783-22-5 | |
Record name | AZD-1656 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919783225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-1656 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-1656 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660M185X4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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